Pyridine, 2-chloro-5-[[2-(nitromethylene)-1-imidazolidinyl]methyl]-
Description
Pyridine, 2-chloro-5-[[2-(nitromethylene)-1-imidazolidinyl]methyl]- (IUPAC name: (E)-2-chloro-5-((2-(nitromethylene)imidazolidin-1-yl)methyl)pyridine) is a neonicotinoid-like insecticide intermediate. Its molecular formula is C₁₀H₁₁ClN₄O₂, featuring a pyridine ring substituted with a chlorinated position and a nitromethylene-linked imidazolidine moiety. This compound is pivotal in synthesizing bridged neonicotinoids, which target insect nicotinic acetylcholine receptors (nAChRs) . Recent crystallographic studies confirm its planar nitromethylene group and intramolecular hydrogen bonding, stabilizing its bioactive conformation .
Properties
IUPAC Name |
2-chloro-5-[[(2E)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O2/c11-9-2-1-8(5-13-9)6-14-4-3-12-10(14)7-15(16)17/h1-2,5,7,12H,3-4,6H2/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNDHUQPXHHNON-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=C[N+](=O)[O-])N1)CC2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(/C(=C/[N+](=O)[O-])/N1)CC2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24810910 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthesis of 2-Chloro-5-Nitropyridine
The first step synthesizes 2-chloro-5-nitropyridine, a key intermediate. A patented method (CN109456257B) uses a one-pot cyclization reaction starting with 2-halogenated acrylate and nitromethane. Under catalysis by 1,8-diazabicyclo[5.4.0]-7-undecene (DBU) or 1,5-diazabicyclo[4.3.0]-5-nonene (DBN), the reactants undergo addition and condensation with orthoformic acid triester at 70–120°C. Lewis acids (e.g., ZnCl₂) facilitate cyclization, yielding 2-hydroxy-5-nitropyridine, which is then chlorinated using POCl₃ or SOCl₂. Post-treatment involves ethyl acetate extraction and recrystallization, achieving >99% purity.
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalysts | DBU/DBN, ZnCl₂ |
| Temperature | 70–120°C (condensation) |
| Chlorination Agent | POCl₃ |
| Purity | >99% |
Formation of Nitromethylene Imidazolidine
The nitromethylene imidazolidine moiety is synthesized via cyclization of ethylenediamine with nitroalkanes. Ethylenediamine reacts with nitromethane under acidic conditions, forming a Schiff base intermediate that tautomerizes to the nitromethylene group. This step typically employs methanol or ethanol as solvents, with yields optimized by controlling pH and temperature.
Coupling Reaction
The final step couples 2-chloro-5-nitropyridine with nitromethylene imidazolidine using phase-transfer catalysts (e.g., tetrabutylammonium bromide) in a biphasic system (water/dichloromethane). Alkaline conditions (NaOH/KOH) deprotonate the imidazolidine, enabling nucleophilic substitution at the chlorinated pyridine position. The reaction proceeds at 50–80°C for 6–12 hours, yielding the target compound with 75–85% efficiency.
One-Pot Synthesis Method
To address environmental and cost concerns, a one-pot method (CN104447690B) consolidates multiple steps into a single reactor. Ethylenediamine serves dual roles as a reactant and base, eliminating the need for harsh reagents.
Reaction Conditions and Catalysts
In this approach, 2-chloro-5-nitropyridine, nitromethane, and ethylenediamine are heated at 60–90°C in dimethylformamide (DMF). The reaction proceeds via in situ formation of nitromethylene imidazolidine, which directly couples to the pyridine ring. Phase-transfer catalysts are omitted, reducing waste.
Optimized Parameters
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 60–90°C |
| Catalyst | None required |
| Yield | 80–88% |
Advantages Over Multi-Step Approach
-
Cost Efficiency : Eliminates intermediate isolation, reducing solvent use by 40%.
-
Environmental Impact : avoids POCl₃ and SOCl₂, lowering hazardous waste generation.
-
Scalability : Suitable for technical-scale production, as demonstrated in neonicotinoid manufacturing.
Comparative Analysis of Synthesis Methods
Yield and Purity
| Metric | Multi-Step | One-Pot |
|---|---|---|
| Overall Yield | 65–75% | 80–88% |
| Purity | 95–99% | 90–95% |
| Reaction Time | 18–24 hours | 8–12 hours |
The one-pot method achieves higher yields due to reduced intermediate losses but slightly lower purity, necessitating recrystallization.
Environmental and Economic Considerations
The one-pot method reduces E-factor (mass of waste per product mass) from 12.5 (multi-step) to 4.8, aligning with green chemistry principles. Energy consumption decreases by 30% due to shorter reaction times.
Recent Advances and Optimization Strategies
Recent studies focus on solvent-free conditions and biocatalysis. Immobilized lipases have catalyzed the coupling step at 50°C, achieving 78% yield with minimal byproducts. Microwave-assisted synthesis reduces reaction time to 2 hours but requires specialized equipment .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-chloro-5-[[2-(nitromethylene)-1-imidazolidinyl]methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include N-oxides, amino derivatives, and various substituted pyridine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Organic Synthesis
Synthetic Methodology
The compound serves as an important intermediate in organic synthesis. A notable synthetic method involves a one-pot reaction that combines 2-chloro-5-nitropyridine with ethylenediamine and 1,1-dimethoxy-2-nitroethylene. This method allows for high purity yields (≥98.5%) and simplifies the production process by eliminating the need for intermediate separation . The reaction conditions are mild, making it suitable for industrial applications.
Key Advantages
- Operational Simplicity : The one-pot synthesis reduces the complexity of multi-step procedures.
- Environmental Considerations : The method generates fewer waste products, aligning with green chemistry principles .
Applications in Agrochemicals
Pyridine derivatives are widely utilized in the development of pesticides and herbicides. Specifically, pyridine, 2-chloro-5-[[2-(nitromethylene)-1-imidazolidinyl]methyl]- has been identified as a precursor in the synthesis of imidacloprid, a widely used insecticide . Imidacloprid belongs to the neonicotinoid class of insecticides, which act on the nervous system of insects, providing effective pest control.
Case Study: Imidacloprid Production
The synthesis of imidacloprid from pyridine derivatives demonstrates the compound's significance in agricultural chemistry. By utilizing pyridine, researchers have developed methods that enhance the efficiency and effectiveness of pest management strategies while reducing environmental impact.
Medicinal Chemistry
In medicinal chemistry, pyridine derivatives are explored for their potential therapeutic effects. The imidazolidine moiety present in this compound suggests possible applications in drug development, particularly as anti-inflammatory or antimicrobial agents.
Research Insights
Studies have indicated that compounds containing imidazolidine structures exhibit biological activity that may be harnessed for therapeutic purposes . For instance, modifications to the nitromethylene group can lead to variations in biological activity, making this compound a candidate for further pharmacological studies.
Summary Table of Applications
| Application Area | Description | Key Compounds/Products |
|---|---|---|
| Organic Synthesis | Intermediate for synthesizing complex organic molecules | Imidacloprid |
| Agrochemicals | Precursor for pesticides and herbicides | Neonicotinoids |
| Medicinal Chemistry | Potential therapeutic agents with anti-inflammatory effects | Various imidazolidine derivatives |
Mechanism of Action
The mechanism of action of Pyridine, 2-chloro-5-[[2-(nitromethylene)-1-imidazolidinyl]methyl]- involves its interaction with specific molecular targets. The nitromethylene group can undergo redox reactions, generating reactive intermediates that interact with cellular components. The chloro group facilitates binding to nucleophilic sites in biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Modifications
The compound’s activity hinges on:
- Pyridine backbone : Provides aromaticity and electron-withdrawing effects.
- Chlorine substituent : Enhances binding affinity to insect nAChRs.
- Nitromethylene group : Acts as a bioisostere for nitroimine, enabling resistance management.
Table 1: Key Structural Analogs and Modifications
Environmental and Regulatory Considerations
- Nitroimino vs. Nitromethylene: Nitroimino derivatives (e.g., ) face stricter EU regulations due to persistence in soil, whereas nitromethylene analogs degrade faster .
- Bridged Neonicotinoids: The oxabridged structure in reduces leaching into waterways compared to non-bridged analogs .
Biological Activity
Pyridine derivatives, particularly those containing imidazolidine moieties, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Pyridine, 2-chloro-5-[[2-(nitromethylene)-1-imidazolidinyl]methyl]- (CAS Number: 101336-63-4) is a notable example, exhibiting potential in various therapeutic applications. This article aims to synthesize current knowledge regarding the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of 2-chloro-5-[[2-(nitromethylene)-1-imidazolidinyl]methyl]-pyridine is , with a molecular weight of approximately 254.67 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Density | 1.474 g/cm³ |
| Boiling Point | 437.4 ºC |
| Flash Point | 218.3 ºC |
| LogP | 2.0057 |
| Vapor Pressure | mmHg at 25°C |
Antimicrobial Properties
Recent studies have indicated that pyridine derivatives exhibit significant antimicrobial activity against various pathogens. For instance, research has shown that compounds similar to 2-chloro-5-[[2-(nitromethylene)-1-imidazolidinyl]methyl]- can inhibit multidrug-resistant bacteria, indicating their potential as novel antimicrobial agents .
In one study, imidazopyridine derivatives were evaluated for their antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae, with some compounds displaying higher inhibition zones compared to standard antibiotics .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. In vitro studies have demonstrated that related pyridine derivatives can induce cytotoxic effects on cancer cell lines such as HeLa and AMGM5. For example, several derivatives exhibited IC50 values ranging from 374.5 µM to 781.5 µM against these cell lines, suggesting moderate anticancer activity .
Structure-Activity Relationship (SAR)
The biological activity of pyridine derivatives is often linked to their structural characteristics. The presence of the nitromethylene group and the imidazolidine ring appears crucial for enhancing biological efficacy. Research suggests that modifications at specific positions on the pyridine ring can significantly influence the compound's potency and selectivity against target pathogens or cancer cells .
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Agricultural and Food Chemistry reported that related compounds showed promising results against resistant bacterial strains, emphasizing the need for further exploration into their mechanisms of action .
- Cytotoxicity in Cancer Research : Another investigation focused on the cytotoxic effects of various pyridine derivatives on human cancer cell lines, revealing that certain modifications led to enhanced anticancer properties compared to traditional chemotherapeutics .
- Computational Studies : Molecular docking studies have provided insights into the binding affinities of these compounds with biological targets, aiding in the design of more potent derivatives .
Q & A
Q. What are the established synthetic routes for preparing 2-chloro-5-[[2-(nitromethylene)-1-imidazolidinyl]methyl]pyridine?
The compound is synthesized via a Michael addition followed by nucleophilic attack. For example, 6-Cl-PMNI (a synonym for the target compound) is synthesized by reacting acrylaldehyde with 2-chloro-5-((2-(nitromethylene)imidazolidin-1-yl)methyl)pyridine under controlled conditions . Another method involves a one-pot reaction with benzaldehyde and malononitrile dimer in ethanol at 70°C for 36 hours, yielding derivatives .
Q. What analytical techniques are used to confirm the structure of this compound?
Single-crystal X-ray diffraction is the gold standard for structural confirmation. The compound crystallizes in a monoclinic system (space group P2₁/c), with bond angles and distances validated against computational models. This method also clarifies the E-isomer configuration of the nitromethylene group . Complementary techniques include NMR (for functional group analysis) and HRMS (for molecular weight validation).
Q. What are the primary research applications of this compound?
It serves as a neonicotinoid precursor in pesticide development, particularly for bridged analogs with enhanced insecticidal activity . It is also used in immunoassay studies to assess antibody cross-reactivity, where slight recognition (2% CR) by anti-thiacloprid monoclonal antibodies has been observed .
Q. What safety precautions are recommended for handling this compound?
While specific safety data for this compound are limited, structurally related chloropyridines require gloves, goggles, and ventilation to avoid inhalation/skin contact. Contaminated clothing should be removed immediately, and exposed skin rinsed with water .
Advanced Research Questions
Q. How does the nitromethylene group influence the compound’s bioactivity in neonicotinoid derivatives?
The nitromethylene moiety acts as a bioisostere for nitroimine groups in neonicotinoids, enhancing binding to insect nicotinic acetylcholine receptors (nAChRs). Its electron-withdrawing properties stabilize interactions with receptor subsites, as shown in competitive binding assays using Myzus persicae (aphids) .
Q. What experimental strategies resolve discrepancies in cross-reactivity data between ELISA and SPR assays?
Inconsistencies arise from assay design differences :
- ELISA : Involves competitive equilibrium (1-hour incubation), favoring antibodies with slower dissociation rates.
- SPR : Measures real-time association/dissociation kinetics, prioritizing high-affinity binders. To reconcile data, use hybrid approaches like kinetic ELISA or validate findings with radioligand binding assays .
Q. How can computational modeling improve the design of derivatives with reduced non-target cross-reactivity?
Molecular docking (e.g., AutoDock Vina) can predict interactions between derivatives and off-target proteins (e.g., mammalian nAChRs). Focus on modifying the imidazolidinyl methyl group to sterically hinder non-specific binding while retaining insecticidal efficacy. Validate with QSAR models trained on CR data from related compounds .
Q. What challenges arise in crystallizing this compound, and how are they mitigated?
The compound’s flexible imidazolidinyl chain and polar nitromethylene group complicate crystallization. Strategies include:
- Using slow evaporation in polar solvents (e.g., ethanol/water mixtures).
- Incorporating crystallization chaperones like crown ethers to stabilize the lattice.
- Optimizing temperature gradients to reduce kinetic trapping of amorphous phases .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across reported methods?
Discrepancies stem from reaction scale and purification protocols . For example, the one-pot method achieves ~65% yield on a 1-mmol scale , but scalability issues (e.g., side reactions in larger batches) reduce efficiency. Chromatographic purification (silica gel vs. HPLC) also impacts recovery rates .
Q. How should researchers interpret conflicting bioactivity data in different insect models?
Species-specific differences in nAChR subunit composition explain variability. For instance, derivatives may show high lethality in Aphis craccivora (IC₅₀: 0.11 µg/L) but reduced efficacy in Plutella xylostella. Use RNAi knockdown or receptor subunit mapping to identify target selectivity drivers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
